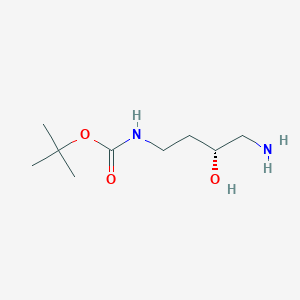
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) works by inhibiting the activity of transglutaminase, which is an enzyme that plays a crucial role in various biological processes. By inhibiting this enzyme, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can disrupt the normal functioning of cells, leading to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) are still being studied. However, it has been found to have potential antitumor activity, making it a promising candidate for cancer treatment. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have an effect on blood clotting and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, it has been shown to have potential antitumor activity, making it a promising candidate for cancer research. However, there are also limitations to the use of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One potential direction is to further investigate its potential antitumor activity and its mechanism of action. Additionally, more research is needed to determine its safety and efficacy in humans. Other potential future directions include exploring its potential applications in wound healing and blood clotting. Overall, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has significant potential for various scientific applications and warrants further investigation.
Synthesemethoden
The synthesis of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of 4-aminobutyric acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of the enzyme transglutaminase, which is involved in various biological processes such as blood clotting and wound healing. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have potential antitumor activity, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
143565-81-5 |
|---|---|
Produktname |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
InChI-Schlüssel |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
Synonyme |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



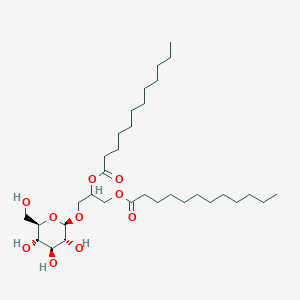
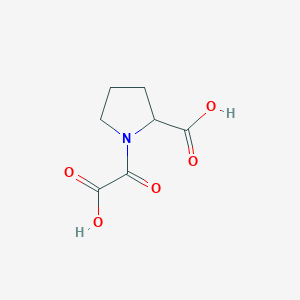
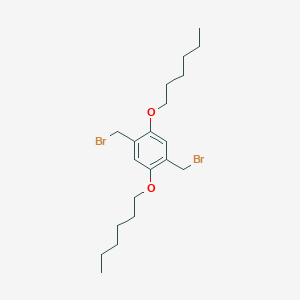
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
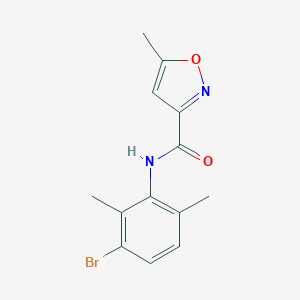
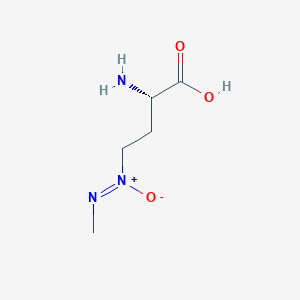
![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
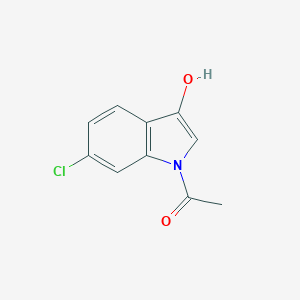
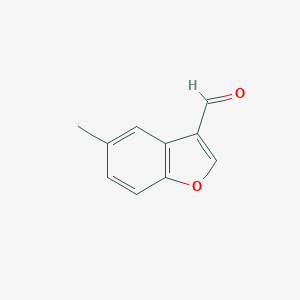
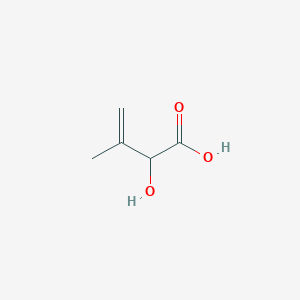
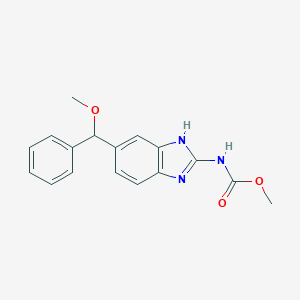

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)